Gibberellin A20

描述

Synthesis Analysis

GA20 synthesis involves several biochemical pathways within plants, bacteria, and fungi, showcasing its natural production and modifications. A notable method of preparing radioactive GA20 involved hydrogenation of GA5 methyl ester-16,17-epoxide, demonstrating the interconnected pathways of gibberellins synthesis (Murofushi, Durley, & Pharis, 1974). Additionally, the synthesis of GA20 and its analogues from GA3 highlights the complex chemical reactions underlying gibberellin biosynthesis and its regulation, illustrating the intricate steps of hydroxylation, oxidation, and reduction processes involved (Voigt & Adam, 1983).

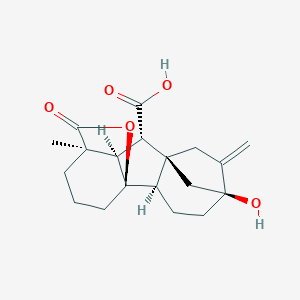

Molecular Structure Analysis

GA20's molecular structure analysis is central to understanding its bioactivity and interaction with plant receptors. Its structure, characterized by spectroscopic methods, is essential for its role as a plant hormone, impacting its bioactivity and the specificity of its interactions with plant gibberellin receptors (Willis, Gaskin, & Macmillan, 1988).

Chemical Reactions and Properties

GA20 participates in various chemical reactions that alter its structure and function, including oxidation and reduction reactions that are critical for its role in plant growth regulation. The metabolism of GA20 to other gibberellins like GA1 and GA5 in a cell-free system from Phaseolus vulgaris illustrates its dynamic role in plant growth processes (Kamiya, Takahashi, Takahashi, & Graebe, 1984).

科学研究应用

Radioactive Gibberellins in Research : Radioactive gibberellins, including GA20, are used in scientific research to study the structure and properties of various ligands. This helps in understanding how gibberellins interact with other molecules in the plant (Murofushi, Durley, & Pharis, 1974).

Regulation of Plant Growth : GA20 is involved in regulating gene expression in plants by binding to the nuclear receptor GID1 and promoting degradation of DELLA proteins. This process is crucial for plant growth and development (Murase, Hirano, Sun, & Hakoshima, 2008).

Fruit and Seed Development : In early-developing fruits of Pisum sativum, GA20 regulates pod growth, although high levels of GA20 are not necessary for normal seed development or subsequent germination. This indicates its role in specific developmental stages of plants (García-Martínez, Sponsel, & Gaskin, 2004).

Metabolism in Bryophyllum daigremontianum : GA20 is a native gibberellin of Bryophyllum daigremontianum plants. Its metabolism under different photoperiodic conditions has been studied to understand how daylight affects plant growth (Durley, Pharis, & Zeevaart, 2004).

Role in Rice Cell Elongation : OsDOG, a gibberellin-induced A20/AN1 zinc-finger protein, negatively regulates gibberellin-mediated cell elongation in rice. This highlights GA20's role in maintaining plant cell elongation and gibberellin homeostasis in rice (Liu et al., 2011).

Identification in Various Plants : GA20 has been identified in various plant tissues, including apples and Citrus sinensis, showing its widespread presence and importance across different species (Koshioka et al., 1985; Talón, Hedden, & Primo-millo, 1990).

Immunoassays for Gibberellins : Immunoassays have been developed for the quantitation of gibberellins, including GA20, in as little as 1 mg of vegetative plant tissue. This allows for more precise and less invasive measurement of GA20 in plant studies (Atzorn & Weiler, 2004).

Metabolism and Biological Activity : The metabolism and biological activity of GA20 have been extensively studied, revealing its conversion pathways and effects on plant morphology and development (Gilmour, Gaskin, Sponsel, & Macmillan, 1984; Ingram, Reid, & Macmillan, 1986).

安全和危害

未来方向

Gibberellins, including Gibberellin A20, play important roles in regulating growth and development. They have been conclusively shown to control characteristics such as shoot elongation, seed germination, and fruit and flower maturation . Further studies on the optimization of endogenous hormonal levels can help in the expansion of the grain yield potential of rice .

属性

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h11-13,23H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFPYCSNYOFUCH-KQBHUUJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A20 | |

CAS RN |

19143-87-4 | |

| Record name | Gibberellin A20 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19143-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019143874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

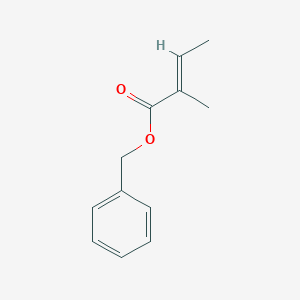

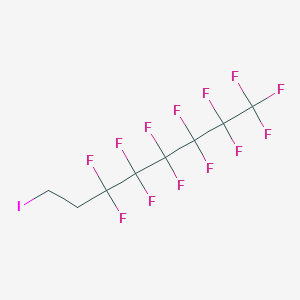

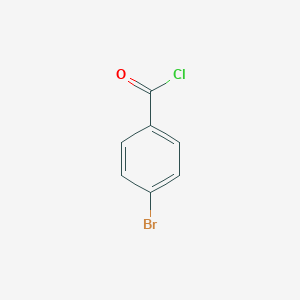

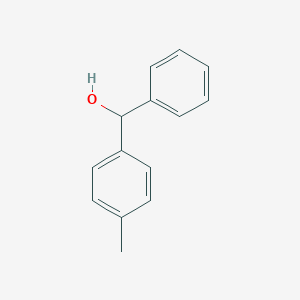

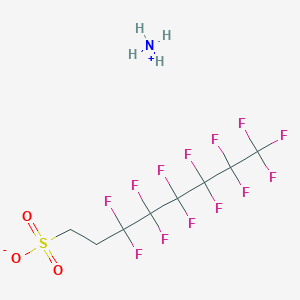

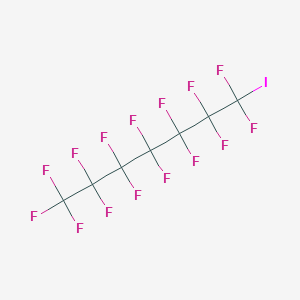

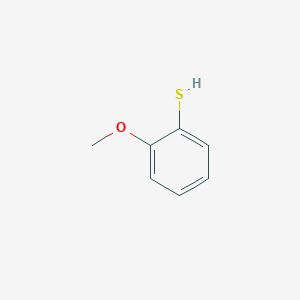

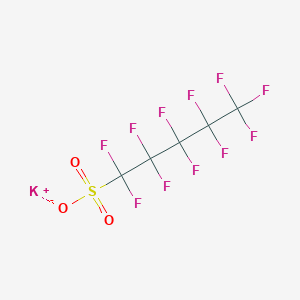

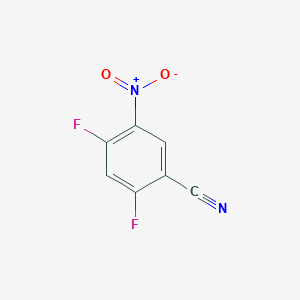

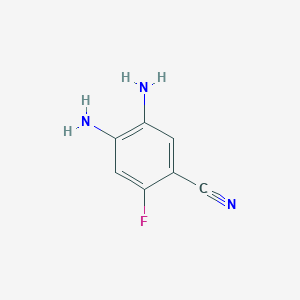

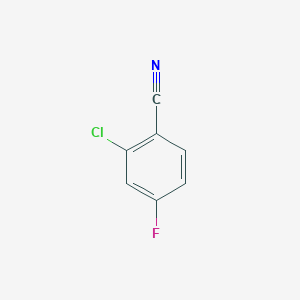

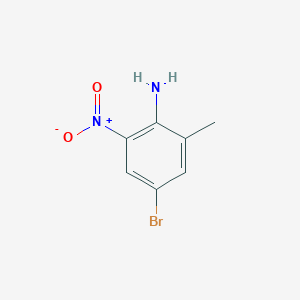

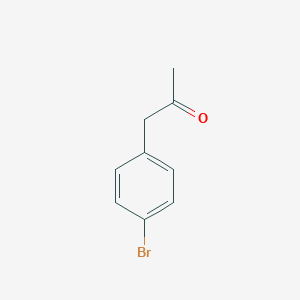

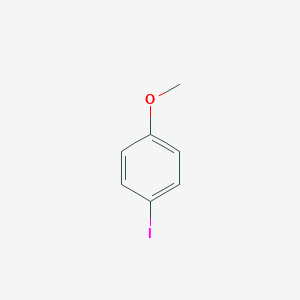

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。